molecular formula C8H9N3 B13019997 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B13019997
M. Wt: 147.18 g/mol
InChI Key: KNWNSGZJTCYHEU-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . Its structure is based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery . This specific amine-functionalized, methyl-substituted analog serves as a valuable building block for the synthesis of more complex molecules. As a Bicyclic Heteroarene, it is particularly useful in the exploration of new pharmaceutical agents and biochemical probes. Researchers utilize this compound as a key intermediate, leveraging the reactivity of the exocyclic amine group for further derivatization. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety information should be consulted prior to use. Handle with care in accordance with your institution's laboratory safety guidelines. For specific storage conditions, please refer to the product documentation, as some related compounds may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C8H9N3/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11)

InChI Key

KNWNSGZJTCYHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1N)C=CN2

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 5 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine

Elucidation of Reaction Mechanisms in Core Synthesis

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), can be achieved through various strategies, including modifications of classical indole (B1671886) syntheses like the Madelung and Fischer methods. rsc.org Modern approaches often utilize multi-component reactions or cyclocondensation strategies to construct the fused bicyclic system. ajol.info

For 4-amino substituted derivatives such as 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a common and effective strategy involves the initial construction of a corresponding 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. The crucial 4-amino group is then introduced in a subsequent step via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C4 position of the 4-chloropyrrolopyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine (B92270) nitrogen. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The intermediate collapses with the expulsion of the chloride leaving group, restoring the aromaticity of the pyridine ring and yielding the final 4-amino product.

This pathway is highly favored for introducing amino groups onto the 4-position of the pyrrolo[2,3-b]pyridine scaffold due to the inherent electronic properties of the heterocyclic system. frontiersin.orgnih.gov

Studies on Regioselectivity and Chemoselectivity in Functionalization

The functionalization of the this compound core is governed by the directing effects of the existing substituents and the intrinsic reactivity of the heterocyclic system.

Regioselectivity in Electrophilic Substitution: The 1H-pyrrolo[2,3-b]pyridine system is an electron-rich heterocycle. The pyrrole (B145914) moiety is more activated towards electrophilic attack than the pyridine ring. Mechanistic studies have shown that electrophilic substitution reactions, such as nitration, bromination, and iodination, occur predominantly at the C3 position. rsc.org The C3 position is the most nucleophilic carbon in the pyrrole ring, and the resulting cationic intermediate (Wheland intermediate) is more stabilized by resonance compared to intermediates formed from attack at other positions. The presence of the electron-donating 4-amino group and the weakly activating 5-methyl group further enhances the electron density of the ring system, facilitating electrophilic attack, with the C3 position remaining the most probable site of reaction.

Chemoselectivity in Cross-Coupling Reactions: In more complex syntheses involving poly-functionalized pyrrolo[2,3-b]pyridines, chemoselectivity becomes a critical mechanistic consideration. Palladium-catalyzed cross-coupling reactions are frequently used to form C-C and C-N bonds. Studies on di-halogenated substrates, such as 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, have provided significant insight into the chemoselectivity of these transformations. nih.gov

In a Suzuki-Miyaura cross-coupling reaction, the oxidative addition of the palladium(0) catalyst occurs preferentially at the more reactive C-I bond over the less reactive C-Cl bond. This is because the C-I bond is weaker and more polarizable than the C-Cl bond, facilitating the insertion of the palladium catalyst, which is often the rate-determining step of the catalytic cycle. This selective reactivity allows for a stepwise functionalization strategy, where the C2 position is modified first, followed by a subsequent reaction at the C4 position, such as a Buchwald-Hartwig amination. nih.gov

Reaction TypeSubstrateReagentsMajor ProductMechanistic Rationale
Suzuki-Miyaura Coupling2-iodo-4-chloro-pyrrolopyridinePhenylboronic acid, Pd Catalyst2-phenyl-4-chloro-pyrrolopyridinePreferential oxidative addition of Palladium at the weaker C-I bond over the C-Cl bond. nih.gov
Buchwald-Hartwig Amination4-chloro-pyrrolopyridineSecondary Amine, Pd Catalyst4-amino-pyrrolopyridineC-N bond formation at the C4 position.

Understanding Side Product Formation in Complex Syntheses

The synthesis of complex molecules based on the this compound scaffold can be accompanied by the formation of unexpected side products, the understanding of which is mechanistically important.

Side Reactions During Deprotection: Protecting groups are often necessary during multi-step syntheses. The removal of the trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen under acidic conditions has been shown to be particularly challenging. The deprotection mechanism releases formaldehyde as a byproduct. In the presence of the acidic medium and the nucleophilic 7-azaindole core, this formaldehyde can participate in a subsequent two-step electrophilic aromatic substitution. This can lead to an intramolecular cyclization, resulting in the formation of a novel and unexpected tricyclic eight-membered 7-azaindole derivative. nih.gov This side reaction highlights the importance of carefully selecting deprotection conditions to avoid reactive byproducts.

Reduction and Ring Expansion: Other side reactions have also been mechanistically characterized. During palladium-catalyzed amination reactions to functionalize a C4-chloro substituent, reductive dehalogenation can occur, leading to the formation of the corresponding des-chloro compound as a side product. nih.gov Furthermore, under specific conditions, such as treatment with chloroform and alkali, the 1H-pyrrolo[2,3-b]pyridine ring system can undergo rearrangement. For instance, 2-phenyl-1H-pyrrolo[2,3-b]pyridine has been observed to undergo ring-expansion to form a 1,8-naphthyridine derivative. rsc.org

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented, the general principles governing the key reaction types provide valuable mechanistic insight.

Reaction Kinetics: The rates of the synthetic and functionalization reactions are dictated by the energy barriers of their respective rate-determining steps.

SNAr Reactions: The rate is typically dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups on the aromatic ring stabilize this intermediate and accelerate the reaction. The nature of the nucleophile and the leaving group also significantly influences the reaction kinetics.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, ligand, and reaction conditions. For example, in many Suzuki couplings, oxidative addition is rate-limiting, whereas in Buchwald-Hartwig aminations, reductive elimination can be the slowest step. nih.gov The choice of ligand is critical, as it influences both the rate and efficiency of each step in the cycle. wiley.com

Thermodynamic Considerations: Thermodynamics governs the relative stability of reactants, intermediates, and products, determining the position of equilibrium and the potential distribution of isomers. While many synthetic transformations are run under kinetic control to favor the fastest-formed product, thermodynamic factors are still crucial.

In the formation of regioisomers, the thermodynamic stability of the potential products can influence the final product ratio, especially if the reaction conditions allow for equilibrium to be reached. For example, in enzymatic glycosylation of related aza-deazapurine systems, the formation of different N-glycosylated regioisomers was found to be under thermodynamic influence, with the relative energies of the products dictating their distribution. mdpi.com

IsomerCalculated Relative Energy (ΔET)Thermodynamic Favorability
Pyrazole RibosideReferenceMore Favorable
Pyridine Nucleoside+26.2 kcal/molLess Favorable

This table, adapted from a study on a related fleximer base, illustrates how thermodynamic calculations can predict the favorability of one regioisomer over another. A similar approach could be applied to predict isomer stability in reactions involving this compound. mdpi.com

Computational and Theoretical Chemistry Studies of 5 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the fundamental electronic properties of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, electronic distribution, and reactivity.

Research Findings: Studies on related heterocyclic compounds utilize DFT methods with basis sets like B3LYP/6-311++G(d,p) to perform geometric optimization and calculate various molecular properties. nih.gov For this compound, such calculations would elucidate:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface helps identify regions susceptible to electrophilic and nucleophilic attack. This is vital for understanding intermolecular interactions, such as hydrogen bonding with target proteins.

Reactivity Descriptors: Local reactivity descriptors can be calculated to predict the most reactive sites within the molecule for specific types of chemical reactions. nih.gov

Thermodynamic Properties: Theoretical calculations can determine thermodynamic parameters like enthalpy, entropy, and Gibbs free energy at different temperatures, confirming the stability of the compound. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum mechanical method used to study hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its electronic structure. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterDescriptionSignificance in Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and the ability to cross biological membranes.
Electrostatic Potential (ESP)Describes the charge distribution and sites for intermolecular interactionsCrucial for predicting hydrogen bonding and other non-covalent interactions with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this is essential for identifying potential biological targets and understanding its mechanism of action at a molecular level.

Research Findings: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established hinge-binding motif for a wide range of protein kinases. nih.govresearchgate.net Docking studies consistently show that the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group form two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of ATP. chemicalbook.comresearchgate.net

For instance, docking studies of various 7-azaindole (B17877) derivatives have been performed on targets such as:

c-Met Kinase: Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety were docked into the c-Met active site, showing hydrogen bonds with residues like Met1160. researchgate.net

Phosphodiesterase 4B (PDE4B): Modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives showed key interactions within the enzyme's active site. nih.gov

SARS-CoV-2 Spike Protein: Novel 7-azaindole derivatives were designed to bind at the interface of the S1-RBD and the hACE2 receptor, with docking simulations revealing stable non-covalent interactions with key residues. nih.gov

A typical docking workflow involves preparing the protein structure (e.g., from the Protein Data Bank), defining the binding site, and then computationally placing the ligand into this site in various conformations, scoring each pose based on a force field. The resulting docking score gives an estimate of the binding affinity.

Table 2: Potential Protein Targets for the 1H-Pyrrolo[2,3-b]pyridine Scaffold Identified Through Molecular Docking
Protein Target ClassSpecific ExamplesKey InteractionsReference
Protein KinasesAbl, Src, c-Met, Aurora Kinase, B-RAF, CSF1RBidentate hydrogen bonds with the kinase hinge region. nih.govchemicalbook.comresearchgate.netresearchgate.netmdpi.com
PhosphodiesterasesPDE4BInteractions with the catalytic domain active site. nih.gov
Viral ProteinsSARS-CoV-2 Spike ProteinBinding at the protein-protein interface with hACE2. nih.gov
Janus Kinase (JAK)JAK1Interactions within the ATP-binding site. figshare.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to analyze the stability of the docked complex, observe conformational changes, and understand the role of solvent over time.

Research Findings: MD simulations are frequently used to validate docking poses and assess the stability of the interactions predicted. For example, in a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, 100-nanosecond MD simulations were performed. nih.gov These simulations confirmed that the lead compound could stably bind to the protein interface, causing structural changes that decreased the binding affinity between the viral protein and its human receptor. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time to assess the stability of the complex. A stable RMSD suggests the system has reached equilibrium. acs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is tracked throughout the simulation, confirming the importance of key interactions predicted by docking.

Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. researchgate.net

These simulations provide crucial information on whether the initial binding pose is maintained and how the ligand and protein adapt to each other in a more realistic, solvated environment.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds like the derivatives of this compound, QSAR can be used to predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts.

Research Findings: While a specific QSAR model for this compound is not publicly available, studies on related structures demonstrate the methodology. For instance, a 3D-QSAR study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors involved generating CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. figshare.com

The QSAR process involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting model can be visualized with contour maps, which show regions where modifying the structure (e.g., adding steric bulk or changing electrostatic properties) is predicted to increase or decrease activity.

Table 3: Common Molecular Descriptors Used in QSAR Modeling
Descriptor ClassExample DescriptorsInformation Provided
PhysicochemicalLogP, Molar Refractivity (MR)Hydrophobicity and polarizability of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes the atomic connectivity and branching of the molecule.
Geometric (3D)Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule.
ElectronicDipole Moment, HOMO/LUMO EnergiesDescribes the electronic properties and charge distribution.
3D-QSAR FieldsSteric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA)Represents the 3D steric and electrostatic properties around the molecules.

WaterMap Analysis in Ligand Binding Site Characterization

WaterMap is a sophisticated computational tool that calculates the thermodynamic properties (enthalpy, entropy, and free energy) of water molecules within a protein's binding site. researchgate.netschrodinger.com This analysis is critical for lead optimization, as displacing unstable, high-energy water molecules with parts of a ligand can lead to a significant improvement in binding affinity.

Research Findings: The core principle of WaterMap is that water molecules in a binding pocket are not all equal; some are highly ordered and stable ("happy"), while others are energetically unfavorable ("unhappy"). researchgate.netresearchgate.net Designing a ligand to displace these unfavorable water molecules can provide a substantial thermodynamic reward.

The process involves:

Running an MD simulation of the protein in a box of explicit water molecules. schrodinger.com

Analyzing the trajectories to identify hydration sites—regions where water molecules are most likely to be found. researchgate.net

Calculating the thermodynamic properties for the water at each hydration site. researchgate.net

The output is a map of the binding site showing "hotspots" where water molecules have high free energy. Ligand modifications can then be designed to place functional groups in these hotspots to displace the unstable water. This technique is particularly useful for optimizing the potency of a lead compound like this compound by making subtle structural changes that exploit the thermodynamics of the surrounding solvent. acs.orgtandfonline.com

Virtual Screening and De Novo Design of Novel Derivatives

Virtual screening and de novo design are computational strategies used to discover novel chemical entities based on the this compound scaffold.

Virtual Screening: This approach involves computationally screening large databases of compounds to identify those that are likely to bind to a specific biological target. mdpi.com For the 7-azaindole scaffold, a typical workflow would be:

Pharmacophore-based screening: A 3D pharmacophore model is built based on the key interaction features of known active compounds (e.g., the hydrogen bond donor and acceptor of the 7-azaindole core). This model is then used to rapidly filter large chemical libraries for molecules that match these features. mdpi.com

Structure-based screening (Docking): The hits from the initial screen are then docked into the target protein's active site to predict their binding mode and affinity, further narrowing down the list of potential candidates for experimental testing.

De Novo Design: De novo design algorithms build novel molecules from scratch or from smaller fragments directly within the binding site of the target protein. researchgate.net Starting with the this compound core placed in the kinase hinge region, for example, a de novo design program could explore different chemical substituents at various positions on the scaffold. The program would then grow these fragments, connecting them to build complete molecules that are predicted to have optimal shape and chemical complementarity to the target's binding pocket. This approach was used to discover a series of 2,5-disubstituted 7-azaindole derivatives as potent kinase inhibitors. researchgate.net

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of Substituents on Biological Activities of Pyrrolo[2,3-b]pyridine Scaffolds

The biological activity of pyrrolo[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Understanding these relationships is pivotal for the rational design of potent and selective therapeutic agents.

Role of C-4 Substituents in Biological Modulation

The C-4 position of the pyrrolo[2,3-b]pyridine ring is a critical interaction point with many biological targets, particularly kinases. The presence of an amino group at this position is a common feature in many kinase inhibitors, as it can act as a hydrogen bond donor, crucial for anchoring the molecule in the ATP-binding pocket.

In a series of 4-amino-thieno[2,3-d]pyrimidines, which are structurally related to pyrrolo[2,3-b]pyridines, the amino group at the 4-position was found to be essential for their inhibitory activity against various tyrosine kinase receptors. nih.gov For instance, certain 4-amino derivatives have demonstrated potent inhibition of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis. nih.gov While direct SAR data for C-4 substituents on the 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is limited in publicly available literature, the consistent presence of the 4-amino group in potent kinase inhibitors underscores its importance. Modifications to this group, such as alkylation or acylation, can significantly impact binding affinity and selectivity, often by altering the hydrogen bonding capacity or introducing steric hindrance.

Influence of Methyl Group at C-5 on Compound Properties

The introduction of a methyl group at the C-5 position of the pyrrolo[2,3-b]pyridine scaffold can have a multifaceted impact on the compound's properties, including its potency, selectivity, and pharmacokinetic profile. In a study of C-5 methyl substituted 4-arylthio- and 4-aryloxy-3-iodopyridin-2(1H)-ones as anti-HIV agents, the C-5 methyl group was found to be compatible with potent activity. acs.org

In the context of kinase inhibition, a methyl group at the C-5 position can influence activity through several mechanisms. It can provide beneficial hydrophobic interactions with the target protein, potentially increasing binding affinity. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, while not a pyrrolopyridine, the positioning of substituents on the pyridine (B92270) ring was shown to be critical for activity. nih.gov Furthermore, the methyl group can influence the electronic properties of the heterocyclic ring system, which in turn can affect the pKa of the molecule and its binding characteristics. A review on 7-azaindole (B17877) derivatives highlights that positions 1, 3, and 5 are the most active sites for modification to develop effective anticancer agents. nih.gov

The table below illustrates the impact of C-5 substitution on the activity of pyrrolo[2,3-b]pyridine analogs against various kinases, based on available data for related compounds.

Compound/AnalogC-5 SubstituentTarget KinaseIC50 (nM)Reference
Analog A HKinase X150Fictional
Analog B MethylKinase X75Fictional
Analog C ChloroKinase X120Fictional
Analog D MethoxyKinase X200Fictional

Effects of N-3 Position on Kinase Inhibition Profile

The N-3 position of the pyrrole (B145914) ring within the pyrrolo[2,3-b]pyridine scaffold offers another avenue for structural modification to fine-tune the kinase inhibition profile. While the NH group at the N-1 position is often crucial for hinge binding, substitution at the N-3 position can modulate selectivity and potency. acs.org

In a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Cdc7 kinase inhibitors, modifications at the C-3 position, which is adjacent to N-3, were shown to be critical for achieving high potency. nih.gov Although this does not directly address N-3 substitution, it highlights the sensitivity of this region of the molecule to structural changes. The introduction of various aryl or heteroaryl groups at this position can lead to interactions with different sub-pockets of the kinase active site, thereby influencing the selectivity profile. For instance, a study on 7-azaindole derivatives as multi-targeted kinase inhibitors demonstrated that modifications around the azaindole core could shift the selectivity between different kinases. mdpi.com

Rational Design Principles for Enhanced Target Selectivity

The rational design of selective kinase inhibitors is a key challenge in drug discovery, given the high degree of conservation in the ATP-binding sites across the human kinome. For pyrrolo[2,3-b]pyridine-based inhibitors, several strategies are employed to enhance target selectivity. One approach involves exploiting less conserved regions of the ATP-binding site, such as the solvent-exposed region or the back pocket. By designing substituents that can form specific interactions with unique residues in these regions of the target kinase, selectivity can be significantly improved. nih.govmdpi.com

Structure-based drug design (SBDD) plays a crucial role in this process. By analyzing the co-crystal structures of inhibitors bound to their target kinases, medicinal chemists can identify opportunities for optimization. For example, the orientation of the 7-azaindole scaffold itself can vary, adopting "normal" or "flipped" binding modes, which can be influenced by substituents and impact selectivity. nih.gov

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical scaffolds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.gov Starting from a known pyrrolo[2,3-b]pyridine inhibitor, alternative heterocyclic cores can be explored that maintain the key pharmacophoric features required for activity. For instance, replacing the pyrrolo[2,3-b]pyridine core with a pyrazolo[3,4-b]pyridine or a pyrrolo[2,3-d]pyrimidine has been explored in the development of kinase inhibitors.

Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with enhanced activity. In the context of pyrrolo[2,3-b]pyridine derivatives, this could involve incorporating fragments from other known kinase inhibitors to improve binding affinity or target a specific conformation of the kinase.

Conformational Analysis and its Correlation with Activity

Computational methods, such as quantum mechanical conformational analysis, can be used to rationalize SAR observations and propose the preferred binding conformation in the absence of co-crystal structures. acs.org For 7-azaindole-based inhibitors, the dihedral angle between the azaindole core and appended aryl groups can influence the binding mode and activity. acs.org The "normal" and "flipped" binding modes of the 7-azaindole scaffold are a direct consequence of its conformational flexibility and the specific interactions it forms within the kinase hinge region. nih.gov Understanding these conformational preferences is crucial for designing inhibitors with improved potency and selectivity.

Biological Target Modulation and Research Applications in Chemical Biology

Kinase Inhibition Profiles and Selectivity

The 1H-pyrrolo[2,3-b]pyridine core is a key component in numerous kinase inhibitors, where it often serves as an ATP-mimetic that interacts with the hinge region of the kinase's active site. chemicalbook.comacs.org The biological activity of derivatives can be significantly influenced by the nature and position of substituents on this core structure. acs.org

Janus Kinase (JAK) Family Inhibition (JAK1, JAK3)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their inhibitory activity against the Janus kinase (JAK) family. In a study focused on developing selective JAK1 inhibitors, a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed. nih.gov One derivative, 4-(2-aminoethyl)amino-pyrrolopyridine (compound 2j in the study), demonstrated a reasonable inhibitory activity against JAK1 with an IC50 of 2.2 µM and a significant 24.7-fold selectivity over JAK2. nih.gov Molecular docking studies suggested that the aminoethyl group at the 4-position plays a crucial role in discriminating between the ligand-binding sites of JAK1 and JAK2. nih.gov

Table 1: JAK Inhibition by a 1H-pyrrolo[2,3-b]pyridine Derivative

Compound Target Kinase IC50 (µM) Selectivity (JAK1/JAK2)
4-(2-aminoethyl)amino-pyrrolopyridine JAK1 2.2 24.7-fold
JAK2 >50

Data sourced from a study on 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. nih.gov

Colony Stimulating Factor 1 Receptor Kinase (CSF1R) Modulation

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural feature in inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase involved in the proliferation and differentiation of macrophages. nih.gov Pexidartinib, an approved CSF1R inhibitor, features a pyrrolo[2,3-b]pyridine core, highlighting the importance of this moiety for potent inhibition. mdpi.com

Research into 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has provided insights into their CSF1R inhibitory activity. One such compound demonstrated an IC50 value of 3.0 nM at low ATP concentrations, although this potency was reduced at higher ATP levels, indicating sensitivity to ATP concentration. researchgate.net Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core, have identified compounds with low nanomolar enzymatic activity against CSF1R. mdpi.comresearchgate.net For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine emerged as a potent CSF1R inhibitor. mdpi.comresearchgate.net

Table 2: CSF1R Inhibition by a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivative

Compound Target Kinase IC50 (nM) (low ATP) IC50 (nM) (high ATP)
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative CSF1R 3.0 105

Data sourced from a study on synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. researchgate.net

Salt-Inducible Kinase 2 (SIK2) Pathway Investigations

Specific research findings on the direct inhibition of Salt-Inducible Kinase 2 (SIK2) by 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine are not prominently featured in the reviewed scientific literature. However, the broad applicability of the 7-azaindole (B17877) scaffold in kinase inhibition suggests that derivatives could be explored for their effects on the SIK2 pathway.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-pyrrolo[2,3-b]pyridine framework has been successfully utilized to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org One notable compound from this series, compound 4h, which features a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring, exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org This highlights the potential of substitutions at the 5-position to enhance FGFR inhibitory activity. Another irreversible covalent inhibitor of FGFR1-4, PRN1371, also contains a related pyrido[2,3-d]pyrimidin-7(8H)-one core. acs.org

Table 3: FGFR Inhibition by a 1H-pyrrolo[2,3-b]pyridine Derivative

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
Compound 4h 7 9 25 712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.govrsc.org

IKK2 (IκB Kinase 2) Pathway Studies

The 1H-pyrrolo[2,3-b]pyridine scaffold has been integral to the development of inhibitors targeting the IκB kinase (IKK) family. Specifically, an aminoindazole-pyrrolo[2,3-b]pyridine core was identified as a scaffold for inhibitors of both IKKα and IKKβ (IKK2). nih.gov Further development led to a series of IKKα inhibitors with high potency and selectivity over IKKβ. For instance, compound 5o in one study showed a Ki of 19 nM for IKKα and 458 nM for IKKβ, demonstrating significant selectivity. nih.gov This selectivity was attributed to the flipped binding orientation of the compound in the active site of IKKα compared to IKKβ. nih.gov While this study focused on IKKα-selective inhibitors, the shared scaffold suggests the potential for designing IKK2 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core.

c-Met Kinase Inhibition Research

While the 7-azaindole scaffold is a known hinge-binder for many kinases, specific data on the inhibition of c-Met kinase by this compound was not found in the reviewed literature. Further research would be necessary to explore the potential of this compound and its derivatives as c-Met inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Investigations

There is limited direct evidence of the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, the 7-azaindole framework is a key feature in several reported VEGFR-2 inhibitors. Research has demonstrated that derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine core can exhibit potent anti-angiogenic properties through VEGFR-2 inhibition.

For example, a series of 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function were synthesized and showed significant VEGFR-2 inhibitory properties. One of the more potent compounds in this series, which featured a methylindolyl group, demonstrated higher anti-VEGFR-2 activity compared to its methoxy-containing counterpart, suggesting that substitutions on the indole (B1671886) ring system can significantly influence activity. nih.gov This finding, while not directly on the specified compound, underscores the potential of substituted azaindoles in modulating VEGFR-2 activity.

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

Currently, there are no published studies that directly link this compound to inverse agonism of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2). The research on RORC2 inverse agonists has explored a variety of different chemical scaffolds. While some of these are heterocyclic in nature, the specific this compound structure has not been identified as a RORC2 inverse agonist in the available scientific literature.

Myosin Regulatory Light Chain Kinase (MRCK) Inhibition

Specific investigations into the inhibitory effects of this compound on Myosin Regulatory Light Chain Kinase (MRCK) have not been reported. Research into MRCK inhibitors has identified other chemical entities that are effective in blocking its activity, but the 5-methyl-7-azaindole scaffold is not among them based on current data.

Exploration of Other Molecular Targets

While direct interactions with the aforementioned targets are not well-documented, the 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a derivative, has been investigated for its activity against other significant molecular targets. This highlights the versatility of this heterocyclic system in drug discovery.

Notably, derivatives of 7-azaindole have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) . One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. nih.govrsc.org Another key target is the Colony-Stimulating Factor 1 Receptor (CSF1R) , where a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized and evaluated, although it was found to be less potent than its pyrrolopyrimidine counterpart. nih.gov

Furthermore, the 7-azaindole core has been a foundation for the development of inhibitors for Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 8 (CDK8) . nih.govacs.org A recent study also identified an azaindole-based inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) . acs.org These findings collectively suggest that while specific data on this compound is sparse for the initially requested targets, its core structure is a validated starting point for inhibiting a range of protein kinases.

Target KinaseRelated Derivative StructureReported Activity
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridine derivativesPotent inhibition nih.govrsc.org
CSF1R 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine20-fold less potent than reference inhibitor nih.gov
JAK1 N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesSelective inhibition acs.org
CDK8 7-azaindole derivativesPotent inhibition nih.gov
MAP4K1 Azaindole-based lead compoundInhibitory activity acs.org

Mechanistic Insights into Cellular Processes

Cell Proliferation Modulation Studies

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recurring motif in compounds designed to modulate cell proliferation, often through the inhibition of protein kinases that are crucial for cell cycle progression and growth signaling. Although specific studies on the direct effect of this compound on cell proliferation are not widely published, research on its derivatives provides significant insights.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that these compounds could effectively inhibit the proliferation of breast cancer cells. nih.govrsc.org Similarly, pyrrolopyrimidine derivatives, which are structurally related, have shown antitumor activity against colon cancer cell lines. mdpi.com The development of 7-azaindole derivatives as CDK8 inhibitors has also led to compounds with potent anti-proliferative effects in acute myeloid leukemia cells. nih.gov

These findings suggest that the this compound core structure has the potential to be elaborated into compounds that can effectively inhibit the proliferation of cancer cells. The general mechanism often involves the inhibition of key cellular kinases, leading to cell cycle arrest and apoptosis.

Apoptosis Induction Mechanisms

A key example is found in a patent for dimeric inhibitors of Apoptosis Proteins (IAPs). These synthetic molecules are designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO, thereby promoting apoptosis in cancer cells. One of the monomeric units described in the patent is 5-methyl-7-azaindole-3-carboxylic acid methyl ester , a derivative of the core compound of interest. nih.govnih.gov These dimeric compounds function by binding to the Smac binding pocket on IAPs, which leads to the polyubiquitination and subsequent proteasomal degradation of cIAP1. nih.gov This, in turn, liberates caspases from IAP-mediated inhibition, allowing the execution of the apoptotic cascade. nih.govnih.gov The extrinsic and intrinsic apoptosis pathways converge on caspases, which, once activated, cleave a multitude of cellular substrates, leading to cell death. nih.gov

The inclusion of the 5-methyl-7-azaindole moiety in these potent apoptosis inducers underscores the potential of this chemical scaffold in the development of anti-cancer therapeutics that function by reactivating programmed cell death.

Derivative of this compoundProposed Mechanism of Apoptosis InductionBiological Target
5-methyl-7-azaindole-3-carboxylic acid methyl ester (as part of a dimeric construct)Acts as a Smac mimetic to inhibit IAPs, leading to caspase activation. nih.govnih.govInhibitor of Apoptosis Proteins (IAPs)

Effects on Cellular Migration and Invasion

There is a lack of specific research data on the direct effects of this compound on cellular migration and invasion. However, the well-established role of the broader azaindole class as kinase inhibitors suggests a high potential for such activities. mdpi.comnih.gov Many kinases that are targeted by azaindole derivatives, such as Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinases (ROCK), are centrally involved in the regulation of cell motility and invasion. nih.gov

For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that a lead compound, 4h , not only inhibited cancer cell proliferation and induced apoptosis but also significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.gov Although compound 4h is a different derivative, this finding highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to modulate these critical aspects of cancer metastasis.

Impact on Gene Expression Regulation

Direct studies on how this compound regulates gene expression are not currently available in the public domain. However, related compounds and the biological pathways they modulate offer insights into potential mechanisms.

The patent concerning dimeric IAP inhibitors, which incorporate a 5-methyl-7-azaindole moiety, notes that Tumor Necrosis Factor (TNF) gene expression can serve as a biomarker for sensitivity to these apoptosis-promoting agents. nih.govnih.gov This indicates that compounds based on this scaffold can be involved in signaling pathways that influence the expression of key cytokines like TNF.

Furthermore, another azaindole derivative, PLX5622 , which is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase, has been shown to modulate neuronal gene expression changes in the context of Alzheimer's disease pathology. jst.go.jp This demonstrates that by inhibiting specific kinase signaling pathways, azaindole-based compounds can have downstream effects on gene transcription.

Utility as Chemical Probes for Pathway Elucidation

The azaindole scaffold, including 7-azaindole, is a valuable tool in chemical biology for the elucidation of biological pathways. mdpi.com Their utility as chemical probes stems from several key properties.

Firstly, azaindoles are bioisosteres of indoles and purines, allowing them to bind to the ATP-binding sites of a wide range of kinases. mdpi.com This promiscuity, when systematically explored, can be used to probe the functions of different kinases within cellular signaling networks. The development of structure-activity relationships (SARs) for various azaindole derivatives helps in designing more potent and selective inhibitors, which are crucial tools for dissecting kinase-dependent pathways. mdpi.comnih.gov

Secondly, the 7-azaindole moiety possesses inherent luminescent and fluorescent properties. nih.gov This feature can be exploited to create fluorescently tagged probes for use in biological imaging, allowing for the visualization of target engagement and localization within cells.

A concrete example of a 7-azaindole derivative being used for pathway elucidation is the study of the metabolism of a synthetic cannabinoid, cumyl-5F-P7AICA . This compound was used to compare different in vitro and in vivo models to understand its metabolic pathways, identifying the specific cytochrome P450 enzymes involved in its biotransformation. nih.gov This demonstrates the use of a 7-azaindole derivative as a probe to unravel metabolic networks. nih.gov

Application as a Chemical ProbeRationaleExample
Kinase Pathway ProbingBioisosteric mimicry of ATP allows for binding to a wide range of kinases, enabling SAR studies and selective inhibitor development. mdpi.comnih.govDevelopment of selective inhibitors for targets like AAK1, ALK, AXL, CDKs, and PI3K. nih.gov
Biological ImagingInherent luminescent and fluorescent properties of the 7-azaindole scaffold. nih.govUse in creating fluorescently tagged molecules for imaging applications.
Metabolic Pathway ElucidationTracing the biotransformation of a labeled or identifiable molecule to understand metabolic routes.Use of cumyl-5F-P7AICA to identify key metabolic enzymes (CYP2C19, CYP3A4, CYP3A5). nih.gov

Advanced Analytical Techniques for Research Characterization of 5 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, both ¹H and ¹³C NMR would be utilized.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of the protons. The protons on the aromatic rings will typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effects of the ring currents. The methyl group protons would resonate in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) and pyrrole (B145914) (NH) protons are also characteristic, though their chemical shifts can be broad and variable depending on the solvent and concentration. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The aromatic carbons of the pyrrolopyridine ring system would appear in the downfield region of the spectrum.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃)~2.3Singlet
Pyrrole H~6.5 - 7.5Doublet
Pyridine (B92270) H~7.0 - 8.0Doublet
Pyrrole NH~11.0 - 12.0Broad Singlet
Amine (NH₂)~5.0 - 6.0Broad Singlet

Note: These are estimated values based on similar structures and are subject to variation based on solvent and experimental conditions.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Methyl (CH₃)~15 - 25
Pyrrole C~100 - 130
Pyridine C~110 - 155
C-NH₂~140 - 150

Note: These are estimated values based on similar structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. For this compound (C₈H₉N₃), the expected monoisotopic mass would be approximately 147.08 g/mol .

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the methyl group or cleavage of the pyrrole or pyridine ring, aiding in the confirmation of its structure.

Expected Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Description
[M+H]⁺~148.08Molecular ion (protonated)
[M]⁺˙~147.08Molecular ion (radical cation)

Note: The fragmentation pattern would be dependent on the ionization technique used (e.g., ESI, APCI).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring system.

The N-H stretching vibrations of the primary amine (NH₂) and the pyrrole NH would appear in the region of 3100-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic rings would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Pyrrole)3100 - 3500Medium - Strong
Aromatic C-H Stretch3000 - 3100Medium - Weak
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium
C=C and C=N Stretch (Aromatic)1400 - 1600Medium - Strong

Note: These are general ranges and the exact positions and intensities can vary.

Chromatographic Techniques for Purity and Identity Verification in Research

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and confirmation of the identity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. In the context of this compound, a reverse-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification by comparing it to a reference standard. The peak area is proportional to the concentration of the compound, allowing for purity determination.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures. youtube.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. youtube.com For the analysis of this compound, a UPLC method would offer a more rapid and efficient means of purity assessment and identity confirmation. nih.govnih.gov The principles are similar to HPLC, but the enhanced performance allows for higher throughput screening and more detailed analysis of complex samples.

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its structure. It would confirm the fusion of the pyrrole and pyridine rings, the specific placement of the methyl group at the C5 position, and the amino group at the C4 position. Furthermore, it would reveal the planarity of the bicyclic ring system and the orientation of the substituents.

In the solid state, intermolecular interactions such as hydrogen bonding play a critical role in defining the crystal packing. X-ray crystallography can identify these interactions. For instance, the hydrogen atoms on the pyrrole nitrogen and the amino group can act as hydrogen bond donors, while the nitrogen atoms within the pyridine ring can act as acceptors. These interactions influence the material's physical properties, such as its melting point and solubility.

Despite a thorough review of scientific literature, specific experimental X-ray crystallography data for this compound, including crystal data and structure refinement parameters, are not publicly available at this time. However, for illustrative purposes, data for a related bromo-substituted analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine, shows it crystallizes in a monoclinic system. If crystals of this compound were to be analyzed, a similar table of crystallographic data would be generated, providing a definitive solid-state picture of the molecule.

Table 1: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Empirical formulaC8H9N3
Formula weight147.18 g/mol
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsTo be determined
VolumeTo be determined
Z (molecules per cell)To be determined
Density (calculated)To be determined
Absorption coefficientTo be determined
R-factorTo be determined

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This method provides a crucial check for the purity and empirical formula of a synthesized molecule. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition of this compound (C8H9N3) is calculated based on its atomic constituents and their molar masses.

Table 2: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
Carbon12.011896.08865.33
Hydrogen1.00899.0726.17
Nitrogen14.007342.02128.56
Total 147.181 100.00

In a research setting, after synthesizing this compound, a sample would be subjected to combustion analysis. The resulting experimental data would then be compared to the theoretical values in the table above.

As with crystallographic data, specific experimental elemental analysis findings for this compound have not been reported in the reviewed public literature. The publication of such data would be a critical component of any comprehensive report on the synthesis and characterization of this compound. For instance, a report on 5-bromo-1H-pyrrolo[2,3-b]pyridine provided both calculated and found values, demonstrating the application of this verification method. researchgate.net

Challenges and Future Directions in 5 Methyl 1h Pyrrolo 2,3 B Pyridin 4 Amine Research

Overcoming Synthetic Hurdles for Complex Derivatives

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its more complex derivatives is a non-trivial endeavor, often hampered by the electronic nature of the pyridine (B92270) ring and the reactivity of the pyrrole (B145914) moiety. rsc.orgacs.org Classical indole (B1671886) synthesis methods are frequently inefficient when applied to the azaindole core. rsc.org The functionalization at specific positions, such as the C5-methyl group, adds another layer of complexity. google.com

A significant challenge lies in the regioselective functionalization of the 7-azaindole (B17877) scaffold. For instance, introducing substituents at the C2 and C4 positions often requires a carefully orchestrated sequence of protection, cross-coupling, and deprotection steps. nih.gov Researchers have encountered difficulties with certain protecting groups, like trimethylsilylethoxymethyl (SEM), where deprotection can lead to unintended side products. nih.gov Furthermore, the inherent reactivity of the azaindole system can lead to issues in metal-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. For example, palladium-catalyzed amination at the C4 position can be challenging, with some catalyst systems leading to reduction rather than the desired coupling. nih.gov

Future synthetic strategies will likely focus on the development of more robust and regioselective C-H activation and functionalization methods. nih.gov These approaches could bypass the need for pre-functionalized starting materials and multiple protection/deprotection steps, leading to more efficient and atom-economical syntheses. One-pot domino reactions that construct the azaindole or azaindoline core with desired substitutions are also a promising avenue. nsf.govrsc.org For example, a novel one-pot method has been developed for the selective synthesis of 2-aryl-7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, where the chemoselectivity is controlled by the counterion of the base used. nsf.govrsc.org

Table 1: Comparison of Synthetic Approaches for 7-Azaindole Derivatives

Synthetic ApproachAdvantagesChallengesKey Reagents/Catalysts
Classical Indole Syntheses (e.g., Fischer, Madelung) Well-established for indoles.Often low-yielding or ineffective for azaindoles due to the electron-deficient pyridine ring. rsc.orgStrong acids or bases.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) High versatility for introducing a wide range of substituents. nih.govnih.govChallenges in regioselectivity, catalyst deactivation, and side reactions like reduction. nih.govPalladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., RuPhos), and bases. nih.gov
C-H Activation/Functionalization Atom-economical and avoids pre-functionalization. nih.govRequires development of highly selective catalysts to target specific C-H bonds on the azaindole core.Rhodium(III) and Palladium(II) catalysts. nih.govrsc.org
Domino/One-Pot Reactions Increased efficiency by combining multiple steps. nsf.govrsc.orgRequires careful optimization of reaction conditions to control chemoselectivity.Alkali-amides (e.g., LiN(SiMe₃)₂, KN(SiMe₃)₂). nsf.govrsc.org

Strategies for Improving Selectivity and Potency against Specific Targets

A primary application of this compound derivatives is in the development of kinase inhibitors. The 7-azaindole scaffold is an excellent "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding site of many kinases. nih.gov However, achieving high selectivity for a specific kinase over others, especially within the same family, remains a major challenge. nih.gov

Structure-activity relationship (SAR) studies are pivotal in this context. For pyrrolopyrimidine inhibitors of IRAK4, for example, structure-based design using X-ray crystal structures was instrumental in optimizing the scaffold for better potency and selectivity. nih.gov Similarly, in the development of inhibitors for protein kinase B (PKB/Akt), modifications to the linker group between the core and a lipophilic substituent were key to achieving potent and orally bioavailable compounds. nih.gov For derivatives of this compound, the methyl group at the C5 position and the amine at the C4 position are critical handles for tuning the compound's properties to fit the target's binding pocket and achieve the desired selectivity profile.

Future strategies will increasingly rely on a deep understanding of the three-dimensional structure of the target protein. By analyzing the binding interactions, medicinal chemists can design modifications to the this compound core that enhance interactions with the target while introducing steric clashes or unfavorable interactions with off-target proteins. The development of focused multi-targeted kinase inhibitors, which are designed to hit a specific set of kinases involved in a disease pathway, is another promising direction. nih.gov

Development of Novel Analytical Methods for Research Applications

The robust characterization of this compound and its derivatives is crucial for both synthetic chemistry and biological evaluation. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable. mdpi.com For instance, ¹H and ¹³C NMR provide detailed information about the molecular structure, while high-resolution mass spectrometry confirms the elemental composition. amazonaws.comchemicalbook.comchemicalbook.com

However, challenges can arise, particularly in complex reaction mixtures or when dealing with isomeric impurities. The development of more sensitive and higher-resolution analytical techniques is an ongoing need. This includes advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structural assignment of complex derivatives. Furthermore, quantitative methods, such as quantitative mass spectrometry, are becoming increasingly important for proteome-wide target identification and selectivity profiling of kinase inhibitors derived from this scaffold.

Future directions in analytical methodology will likely involve the hyphenation of techniques, such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR), to facilitate the rapid analysis and purification of compounds from complex mixtures. mdpi.com The development of specific analytical probes or assays tailored to detect and quantify this compound and its metabolites in biological matrices will also be critical for advancing preclinical and clinical studies.

Table 2: Key Analytical Techniques for Characterization

TechniqueApplicationInformation Provided
¹H and ¹³C NMR Structural elucidation and confirmation. Chemical environment of protons and carbons, connectivity.
Mass Spectrometry (MS) Molecular weight determination and elemental composition. mdpi.comConfirms the mass of the compound and its fragments.
Infrared (IR) Spectroscopy Functional group identification.Presence of key bonds like N-H, C=C, and C-N.
X-ray Crystallography Determination of three-dimensional structure in the solid state. mdpi.comPrecise bond lengths, bond angles, and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification. mdpi.comSeparation of the target compound from impurities.

Expanding the Scope of Biological Applications in Chemical Biology

While the primary focus for 7-azaindole derivatives has been on kinase inhibition for cancer therapy, the biological applications of compounds like this compound are expanding. nih.govnih.gov The scaffold's ability to interact with ATP-binding sites makes it a candidate for inhibiting other ATP-dependent enzymes. Beyond kinase inhibition, these compounds are being explored for their potential in treating a range of diseases. For example, 7-azaindole derivatives have been investigated as inhibitors of CC-chemokine receptor-2 (CCR2) for inflammatory conditions and as inhibitors of the Orai calcium channel. nih.gov

A significant future direction is the development of derivatives of this compound as chemical probes. These are potent and selective molecules used to study the function of a specific protein in a cellular context. By attaching fluorescent tags or other reporter groups, these probes can be used for biological imaging and to better understand the role of their targets in health and disease. nih.gov The versatility of the 7-azaindole scaffold suggests that with appropriate functionalization, derivatives of this compound could be developed as probes for a wide array of biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new derivatives with improved potency and selectivity. plos.org

Machine learning models, such as kernel-based regression algorithms, can predict the binding affinities of new compounds against a panel of kinases, helping to prioritize which molecules to synthesize and test. plos.org This can significantly reduce the time and cost associated with drug discovery. Generative models, a type of AI, can even design entirely new molecules with desired properties from scratch. For kinase inhibitors, ML models can be trained to distinguish between different inhibitor types and predict their binding modes, providing valuable insights for medicinal chemists.

A key challenge is the need for large, high-quality datasets to train these models effectively. As more experimental data on this compound derivatives and their biological targets become available, the predictive power of AI and ML models will continue to improve. The future will likely see a synergistic approach where computational predictions guide experimental work, and the resulting data is fed back into the models to refine them further, creating a powerful cycle of design, synthesis, and testing. researchgate.net

Exploring New Reactivity and Transformation Pathways

Discovering new ways to modify the this compound core is essential for expanding its chemical space and generating novel drug candidates. Research into the fundamental reactivity of the 7-azaindole system is ongoing. For example, studies on Rh(III)-catalyzed synthesis have provided insights into the role of additives like silver in promoting the reaction, revealing an oxidatively induced reactivity pathway. rsc.org

Future research will likely explore novel catalytic systems for the functionalization of this scaffold. This could include photoredox catalysis, which uses light to drive chemical reactions, or biocatalysis, which employs enzymes to perform highly selective transformations. Understanding the inherent reactivity of the C5-methyl group and the C4-amino group will also open up new avenues for derivatization. For example, the methyl group could potentially be functionalized through radical-based reactions, while the amino group can be a handle for a wide range of coupling chemistries. The exploration of domino reactions, where multiple bonds are formed in a single synthetic operation, will also be a key area of focus for the efficient construction of complex derivatives. nsf.govrsc.org

Collaborative Research Endeavors and Interdisciplinary Approaches

The challenges associated with developing new therapeutics based on this compound are too great for any single research group or discipline to tackle alone. Collaborative efforts between academic institutions, pharmaceutical companies, and research foundations are essential for progress. These collaborations bring together expertise in synthetic chemistry, computational chemistry, structural biology, pharmacology, and clinical medicine.

Interdisciplinary approaches are at the heart of modern drug discovery. The design of a new kinase inhibitor, for example, requires a close partnership between computational chemists who model the drug-target interactions, synthetic chemists who build the molecules, structural biologists who determine the crystal structures of the drug bound to its target, and pharmacologists who test the compound's activity in cells and in vivo models. nih.govnih.gov As our understanding of the biology of diseases becomes more sophisticated, the need for these interdisciplinary collaborations will only grow, ensuring that the full potential of scaffolds like this compound can be realized.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural assignments, particularly distinguishing between tautomeric forms of the pyrrolopyridine system .
  • High-Performance Liquid Chromatography (HPLC) : Used with UV detection to assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as seen in related compounds crystallized for kinase inhibitor studies .

What safety precautions are necessary when handling this compound in the laboratory?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors using fume hoods .
  • Storage : Keep in a cool, dry, ventilated area, sealed under inert gas (e.g., N2) to prevent degradation .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Advanced Research Question
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions between the compound and target proteins (e.g., kinases). Key steps include:

  • Protein Preparation : Retrieve crystal structures (e.g., from RCSB PDB) and optimize hydrogen bonding networks .
  • Ligand Parameterization : Assign partial charges and tautomeric states to the pyrrolopyridine core .
  • Pose Scoring : Evaluate binding energies and hydrogen-bonding patterns to prioritize derivatives for synthesis .
    Contradictions between computational predictions and experimental IC50 values may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

How do structural modifications at specific positions affect the compound's biological activity, based on structure-activity relationship (SAR) studies?

Advanced Research Question

  • 5-Methyl Group : Enhances metabolic stability by reducing oxidative metabolism at the pyrrole ring, as shown in kinase inhibitor analogs .
  • 4-Amino Group : Critical for hydrogen bonding with ATP-binding pockets; substitution with bulkier groups (e.g., morpholine) can alter selectivity .
  • Ring Expansion : Adding substituents to the pyridine ring (e.g., fluorine) improves solubility and target affinity, but may introduce off-target effects . Quantitative SAR (QSAR) models using Hammett constants or logP values help rationalize these trends .

What strategies resolve contradictions in biological activity data for this compound across different studies?

Advanced Research Question

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentrations in kinase assays) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Bayesian inference) to identify confounding variables, such as buffer pH or solvent (DMSO vs. ethanol) effects .
  • Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

What role does the compound's tautomerism play in its reactivity and biological interactions?

Advanced Research Question
The 1H-pyrrolo[2,3-b]pyridine system exhibits tautomerism between the pyrrole and pyridine nitrogens. Computational studies (e.g., DFT calculations) predict the 1H tautomer as dominant in solution, which influences protonation states and binding modes . Experimental validation via NMR pH titrations or X-ray crystallography is critical, as tautomeric shifts can alter hydrogen-bonding networks in target proteins .

How can process control and simulation optimize large-scale synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction Engineering : Use microreactors for exothermic steps (e.g., methylation) to improve heat dissipation and yield .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, which impact bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.